molecular formula C16H20ClNO B195871 2-(Benzhydryloxy)-N-methylethanamine hydrochloride CAS No. 53499-40-4

2-(Benzhydryloxy)-N-methylethanamine hydrochloride

Cat. No.: B195871
CAS No.: 53499-40-4
M. Wt: 277.79 g/mol
InChI Key: OARUOQLHKTZEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzhydryloxy)-N-methylethanamine hydrochloride is an organic compound with the molecular formula C18H24ClNO2. It is a derivative of diphenhydramine, a well-known antihistamine. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride typically involves the reaction of benzhydrol with N-methylethanolamine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydryloxy)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Benzhydryloxy)-N-methylethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and as a tool to investigate biological pathways.

    Medicine: Utilized in pharmacological research to study the effects of antihistamines and related compounds.

    Industry: Applied in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride involves its interaction with histamine H1 receptors. By competitively inhibiting these receptors, the compound prevents the binding of histamine, thereby reducing allergic reactions and other histamine-mediated effects. Additionally, it may interact with other molecular targets, including neurotransmitter systems, contributing to its sedative and antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzhydryloxy)-N-methylethanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.

Properties

IUPAC Name

2-benzhydryloxy-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUOQLHKTZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968230
Record name 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53499-40-4
Record name 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Benzhydryloxy)-N-methylethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Benzhydryloxy)-N-methylethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.